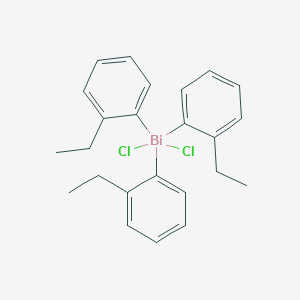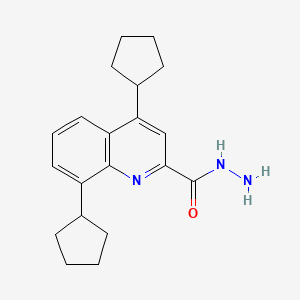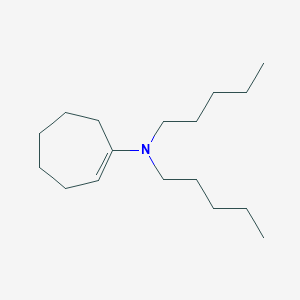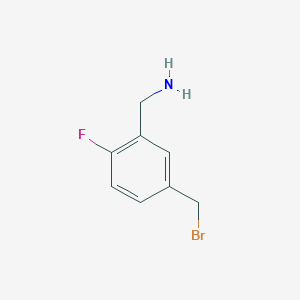![molecular formula C10H9Br2N3 B14230667 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine CAS No. 526224-69-1](/img/structure/B14230667.png)
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is a complex organic compound that features both pyridine and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine typically involves the bromination of precursor compounds. One common method involves the reaction of 2-methyl-6-[3-(methyl)-1H-pyrazol-1-yl]pyridine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include pyridine and pyrazole oxides.
Reduction: Products include methyl-substituted pyridine and pyrazole derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine
- 3-(Bromomethyl)pyrazole
- 2-(Bromomethyl)-3-methoxypyridine
Uniqueness
2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical and biological properties. The dual bromomethyl groups enhance its reactivity and versatility in synthetic applications compared to similar compounds with single bromomethyl groups.
Propriétés
Numéro CAS |
526224-69-1 |
|---|---|
Formule moléculaire |
C10H9Br2N3 |
Poids moléculaire |
331.01 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-[3-(bromomethyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C10H9Br2N3/c11-6-8-2-1-3-10(13-8)15-5-4-9(7-12)14-15/h1-5H,6-7H2 |
Clé InChI |
BTKVGBCXLHDGBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N2C=CC(=N2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)


![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)


![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
